molecular formula C13H19NO4 B1388528 Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate CAS No. 651744-38-6

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1388528
CAS No.: 651744-38-6
M. Wt: 253.29 g/mol
InChI Key: DKOOELBWISYCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate (CAS 651744-38-6) is a high-value pyrrole derivative extensively used as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound, with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol, is characterized by its versatile pyrrole core functionalized with two ethyl ester groups and an isopropyl substituent . Its primary research application is in the construction of the pyrrolo[2,1-f][1,2,4]triazine scaffold, a privileged structure in drug discovery . The synthetic pathway involves an N-amination reaction of this pyrrole precursor, followed by cyclization to form the fused bicyclic system . This pyrrolotriazine core is a critical structural component in several biologically active molecules, including kinase inhibitors and antiviral agents . Notably, this specific compound serves as a direct precursor in the synthesis of advanced intermediates for potent kinase inhibitors, highlighting its significant value in developing targeted cancer therapies . The presence of the isopropyl group and the two ester functionalities on the pyrrole ring provides multiple sites for further chemical modification, making it a versatile building block for generating diverse compound libraries for biological screening. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

diethyl 3-propan-2-yl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)9-7-14-11(10(9)8(3)4)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOOELBWISYCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672242
Record name Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651744-38-6
Record name Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Pyrrole Ring Formation from α-Aminoaldehydes and 1,3-Dicarbonyl Compounds

A recent advanced method reported involves a zirconium-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles using N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. This approach is relevant as it allows direct formation of substituted pyrroles with high yields (up to 88%) and good stability under mild conditions (THF/1,4-dioxane and water).

  • Key features:
    • Use of readily prepared N-acyl α-aminoaldehydes derived from α-amino acids.
    • Tolerance for a wide range of substituents including alkyl groups such as isopropyl.
    • Applicable to various 1,3-dicarbonyl compounds, enabling installation of diester groups.
    • Mild reaction conditions preserving stereochemistry and functional groups.

This method can be adapted for the synthesis of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate by selecting an appropriate isopropyl-substituted aminoaldehyde and diethyl 1,3-dicarbonyl ester.

Classical Multi-Step Synthesis from β-Ketoesters and Nitrosation

An older but practical synthetic route involves the preparation of pyrrole derivatives by condensation of β-ketoesters such as ethyl acetoacetate with nitrogen sources, followed by nitrosation and reduction steps.

  • Typical procedure:
    • Ethyl acetoacetate is reacted with sodium nitrite in acidic medium to introduce nitroso functionality.
    • Zinc powder is used to reduce intermediates, facilitating ring closure to form the pyrrole core.
    • The reaction mixture is refluxed and worked up by filtration and drying to isolate diethyl pyrrole dicarboxylate derivatives.

Although this method was described for 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives, it can be modified by using isopropyl-substituted β-ketoesters or related precursors to yield the target compound.

Industrial and Laboratory Scale Considerations

  • Organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and acetone are commonly used.
  • Catalysts including zirconium complexes or acid catalysts facilitate ring formation.
  • Reaction conditions are optimized to maximize yield (typically 70–88%) and purity.
  • Purification methods include crystallization, filtration, and chromatographic techniques.
Method Key Reactants Catalyst/Conditions Yield (%) Notes
Zr-catalyzed synthesis from N-acyl α-aminoaldehydes and 1,3-dicarbonyls N-acyl α-aminoaldehydes (isopropyl-substituted), diethyl 1,3-dicarbonyl compounds Zr catalyst, THF/1,4-dioxane, H2O, mild reflux Up to 88 High selectivity, mild conditions, broad substrate scope
Nitrosation and reduction of β-ketoesters Ethyl acetoacetate derivatives, sodium nitrite, zinc powder Acidic medium, reflux ~38 (for related dimethyl derivatives) Classical method, adaptable, moderate yield, requires purification
Industrial scale processes Similar to above, scaled with optimized solvents and catalysts Process-specific Variable Focus on yield and purity optimization
  • The zirconium-catalyzed method represents a modern, efficient route to substituted pyrroles with functional groups suitable for further derivatization.
  • The classical nitrosation-reduction method remains relevant for initial synthesis and scale-up but may require more extensive purification.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.
  • The isopropyl substituent at the 3-position influences the reactivity and selectivity of the pyrrole formation, necessitating tailored reaction conditions.

The preparation of this compound involves sophisticated synthetic strategies that combine modern catalytic methods and classical organic reactions. The zirconium-catalyzed synthesis using N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds offers a high-yield, versatile, and mild approach, while traditional nitrosation and reduction methods provide a practical alternative. Industrial production adapts these routes with scale-specific optimizations. The detailed understanding of these methods facilitates the efficient preparation of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the isopropyl or ester groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate has shown potential in several fields of research:

    Organic Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Pharmacology: Research has explored its interactions with biological targets and its potential as a drug candidate.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrole Dicarboxylates

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications Reference
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate 3-isopropyl C₁₃H₁₉NO₄ 253.29 Remdesivir intermediate
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 3,5-dimethyl C₁₁H₁₅NO₄ 225.24 Organic synthesis
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-iodo, 3-methyl C₁₁H₁₄INO₄ 351.14 Halogenated intermediates
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate 3-trifluoromethyl C₁₁H₁₂F₃NO₄ 279.21 Fluorinated bioactive agents
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-chloromethyl, 3-methyl C₁₂H₁₆ClNO₄ 273.71 Alkylation reactions

Key Observations :

  • Steric Effects : The 3-isopropyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or halogens. This impacts reactivity in cyclization and N-amination reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density on the pyrrole ring, altering electrophilic substitution patterns.
  • Halogenated Derivatives : Iodo () and chloromethyl () variants enable cross-coupling or nucleophilic substitution reactions, broadening synthetic utility.

Key Observations :

  • The target compound’s cyclization at 165°C in DMF contrasts with milder conditions for chloromethylation (room temperature) .
  • High yields (>80%) in the target compound’s synthesis underscore its robustness for industrial applications .

Physicochemical Properties

Table 3: Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Stability Reference
This compound Not reported Not reported Soluble in DMF Stable at RT
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate Not reported Not reported Moderate in EtOH Hygroscopic
Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate 395.7 1.359 Low in water Air-sensitive

Key Observations :

  • The trifluoromethyl derivative’s hygroscopic nature necessitates stringent storage compared to the stable target compound.
  • Amino-substituted derivatives (e.g., ) exhibit lower solubility in polar solvents due to hydrogen bonding.

Biological Activity

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate (DIP) is a pyrrole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with DIP.

Chemical Structure and Properties

DIP is characterized by its heterocyclic structure, featuring a pyrrole ring with isopropyl and diethyl ester substituents. Its molecular formula is C13_{13}H17_{17}N1_{1}O4_{4} with a molecular weight of approximately 251.28 g/mol. The unique arrangement of functional groups contributes to its potential biological activity.

Biological Activities

Research indicates that DIP exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that DIP possesses significant antimicrobial properties against various pathogens. For instance, it has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anti-inflammatory Effects : DIP has demonstrated anti-inflammatory properties in several in vitro models. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary studies suggest that DIP may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Antioxidant Properties : The compound also displays antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The exact mechanisms by which DIP exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells:

  • Enzyme Inhibition : DIP may inhibit specific enzymes involved in inflammatory responses or tumor progression.
  • Receptor Modulation : The compound could bind to receptors involved in cellular signaling pathways, altering their activity and leading to physiological changes .

Comparative Analysis

When compared to other pyrrole derivatives, DIP shows distinct biological profiles. Below is a summary table comparing DIP with similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundModerateYesYes
Diethyl 3,4-pyrroledicarboxylateLowNoModerate
Pyrrolopyrazine derivativesHighYesYes

Case Studies and Research Findings

Recent studies have explored the potential applications of DIP in various fields:

  • Antimicrobial Studies : A study published in MDPI highlighted the effectiveness of DIP against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Research : Research conducted on cancer cell lines indicated that DIP could induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
  • Inflammatory Disease Models : In vitro experiments demonstrated that DIP reduced the secretion of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), pointing toward its therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate?

The compound is synthesized via N-amination of pyrrole precursors using hydroxylamine derivatives like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization with triethyl orthoformate to yield functionalized pyrrolotriazines . Additional methods include thiocyanation and sulfonation reactions, as demonstrated in analogous pyrrole derivatives, where thiocyanogen chloride or hydrogen peroxide/peracid systems are employed for functionalization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for structural elucidation, using programs like SHELXL for refinement . Data collection with Bruker APEX2/SAINT-Plus systems ensures accurate lattice parameter determination (e.g., a = 8.82 Å, β = 97.5°) .
  • FT-IR to identify carbonyl (C=O) and amine (N-H) groups.

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for antiviral agents (e.g., pyrrolotriazine scaffolds related to Remdesivir intermediates) and as a biological probe to study enzyme interactions . Its ester groups enable further derivatization for drug discovery .

Q. How should purification challenges be addressed for this compound?

Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure product. For thiocyanated derivatives, partial neutralization with ammonium hydroxide aids crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-amination to minimize side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Maintain 0–25°C to prevent over-amination.
  • Stoichiometry : Use 1.1–1.2 equivalents of hydroxylamine derivatives to avoid excess reagent accumulation .
  • Monitoring : TLC or in-situ FT-IR tracks reaction progress.

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Check for twinning : Use PLATON to detect twinning and apply HKLF5 refinement .
  • Data quality : Ensure I/σ(I) > 2 and Rint < 0.05 via high-resolution data collection (θmax > 25°) .
  • Constraints : Apply SHELXL restraints for disordered ethyl/isopropyl groups .

Q. What computational methods are suitable for analyzing electronic structure and reactivity?

  • DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals and predict electrophilic sites .
  • Molecular docking to assess binding affinity with target enzymes (e.g., viral polymerases) .

Q. How to design derivatives for enhanced bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C3/C5 to modulate electron density .
  • SAR studies : Compare IC₅₀ values of derivatives with varying alkyl/aryl substituents .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Strict parameter control : Fix reaction time, temperature, and stirring rate.
  • Analytical QC : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR to verify consistency .

Q. How to study degradation pathways under different conditions?

  • Stress testing : Expose to acidic/basic (pH 1–13), oxidative (H₂O₂), or thermal (40–80°C) conditions.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed dicarboxylic acids) and propose mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.